molecular formula C16H36O4Si5 B1336307 Tetrakis(vinyldimethylsiloxy)silane CAS No. 60111-54-8

Tetrakis(vinyldimethylsiloxy)silane

Cat. No. B1336307
CAS RN: 60111-54-8
M. Wt: 432.9 g/mol
InChI Key: JMTMWSZLPHDWBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silicon-based compounds with various substituents is a topic of interest in several papers. For instance, the preparation of tetrakis(trimethylsilyl)silane is detailed, highlighting its unique properties due to high symmetry and branched-chain structure . Another paper discusses the UV-induced photolysis of trimethyl(vinyloxy)silane, which is a process relevant to the deposition of polysiloxane films . Additionally, the direct synthesis of air-stable disilene from dihalomonosilane is reported, which could be analogous to methods for synthesizing Tetrakis(vinyldimethylsiloxy)silane .

Molecular Structure Analysis

The molecular structure of silicon-based compounds is crucial for understanding their reactivity and properties. The X-ray structure analysis of tetrakis(2,4,6-triisopropylphenyl) disilene reveals a Si=Si bond length, which is indicative of the steric effects of substituents on silicon . Similarly, the crystal structure of tetra­kis[3,5-bis­(trifluoro­meth­yl)phen­yl]silane shows the central Si atom in a pseudo-tetrahedral environment with specific Si–C bond lengths . These findings suggest that the molecular structure of Tetrakis(vinyldimethylsiloxy)silane would also be influenced by its substituents.

Chemical Reactions Analysis

The reactivity of silicon-based compounds is diverse. Tetrakis(2-methylimidazol-1-yl)silane, for example, is used as a dehydrating reagent to form carboxamides and thioesters . Bifunctional derivatives of tetrakis(trimethylsilyl)silane have been synthesized and their fragmentation under electron impact studied . These studies provide a foundation for understanding the types of chemical reactions that Tetrakis(vinyldimethylsiloxy)silane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-based compounds are determined by their molecular structures and the nature of their substituents. The synthesis of QMD and QD polyorganosiloxanes from tetrakis(trimethylsiloxy)silane demonstrates the versatility of silicon compounds in forming materials with different physical states, from viscous liquids to elastomeric solids . The stability of tetraethynylsilane and its derivatives under thermal conditions provides insights into the potential stability of Tetrakis(vinyldimethylsiloxy)silane .

Scientific Research Applications

Synthesis of Star Polysiloxanes and Films

Tetrakis(dimethylsiloxy)silane, through acid-catalyzed insertion into octamethylcyclotetrasiloxane (D4), leads to the formation of irregular tetra-branched star polymers. These polymers are further modified through Pt-catalyzed hydrosilylation to produce tetra-branched star polydimethylsiloxanes (PDMS) with various terminal groups. Crosslinked PDMS films are formed by irradiation, providing insights into the surface properties and thermal stability of these materials (Cai & Weber, 2004).

Applications in Mesoporous Membranes

Tetrakis(vinyldimethylsiloxy)silane serves as a coupling agent in the grafting of mesoporous γ-alumina membranes with hydride-terminated polydimethylsiloxane. This leads to a more densely networked structure in the ceramic pores, impacting the performance in solvent nanofiltration, as observed through permeability and rejection tests (Tanardi, Nijmeijer, & Winnubst, 2016).

Study of Molecular Liquid under Confinement

A study involving the confinement of tetrakis(trimethylsiloxy)silane within a narrow space between mica membranes revealed the liquid's molecular layering and free volume characteristics. This research provides insights into the behavior of molecular liquids under nanometric confinement (Perret et al., 2009).

Silane Structure in UV-Curable Hybrid Coatings

Research on various silane precursors, including tetrakis(vinyldimethylsiloxy)silane, demonstrates their influence on curing behavior and surface properties of sol–gel-based UV-curable hybrid coatings. Such studies are crucial for developing advanced coating materials with tailored properties (Mohseni, Bastani, & Jannesari, 2014).

Development of Spirooligosilanes

In the field of organosilicon chemistry, the application of tetrakis(dimethylphenylsilyl)silane in one-pot reactions leads to the synthesis of novel compounds like spirooligosilanes. This showcases the versatility of silicon-based reagents in organic synthesis (Hlina et al., 2009).

Synthesis of Carboxamides

Tetrakis(pyridine-2-yloxy)silane, a derivative of tetrakis(vinyldimethylsiloxy)silane, has been effectively used as a mild dehydrating agent in the synthesis of various carboxamides. This demonstrates its utility in organic synthesis and pharmaceutical research (Tozawa, Yamane, & Mukaiyama, 2005).

properties

IUPAC Name

tetrakis[ethenyl(dimethyl)silyl] silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O4Si5/c1-13-21(5,6)17-25(18-22(7,8)14-2,19-23(9,10)15-3)20-24(11,12)16-4/h13-16H,1-4H2,5-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTMWSZLPHDWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074629
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
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Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetrakis(vinyldimethylsiloxy)silane

CAS RN

60111-54-8
Record name Tetrakis(vinyldimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60111-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trisiloxane, 1,5-diethenyl-3,3-bis((ethenyldimethylsilyl)oxy)-1,1,5,5-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(vinyldimethylsiloxy)silane
Reactant of Route 2
Tetrakis(vinyldimethylsiloxy)silane

Citations

For This Compound
30
Citations
CR Tanardi, A Nijmeijer, L Winnubst - Separation and purification …, 2016 - Elsevier
In this paper grafting of mesoporous γ-alumina membranes with hydride terminated polydimethylsiloxane is described. Vinyltriethoxysilane is used as linking agent and tetrakis(…
Number of citations: 25 www.sciencedirect.com
KA Burke, IA Rousseau, PT Mather - Polymer, 2014 - Elsevier
Main-chain smectic-C liquid crystalline elastomers (LCEs) with varying crosslink densities were prepared using a two stage hydrosilylation reaction scheme, in which diene mesogens …
Number of citations: 49 www.sciencedirect.com
KA Burke, PT Mather - Journal of Materials Chemistry, 2010 - pubs.rsc.org
The field of shape memory polymers (SMPs) has been dominated by polymeric network systems whose fixing mechanism is based on crystallization or vitrification of the constituent …
Number of citations: 131 pubs.rsc.org
G Cai, JR Sargent, WP Weber - Journal of organometallic chemistry, 2004 - Elsevier
Six- and eight-membered cyclic silicates with reactive SiH or Si-vinyl functional groups have been prepared: hexakis(dimethylsiloxy)cyclotrisiloxane (I), hexakis(vinyldimethylsiloxy)…
Number of citations: 8 www.sciencedirect.com
SK Gupta, WP Weber - Macromolecules, 2002 - ACS Publications
Poly[2-(9‘-acetyl-10‘-phenanthrenyl)ethylmethylsiloxane] (I) has been prepared by the activated dihydridocarbonyltris(triphenylphosphine)ruthenium (Ru)-catalyzed regioselective anti-…
Number of citations: 35 pubs.acs.org
KA Burke, PT Mather - Polymer, 2013 - Elsevier
The field of shape memory polymers (SMPs) has been dominated by polymeric systems whose fixing mechanism is based on crystallization or vitrification of the constituent chains, …
Number of citations: 23 www.sciencedirect.com
B Xu, J Wu, GB McKenna - Macromolecules, 2013 - ACS Publications
In the present work, we report the results of an investigation of the temperature and cross-link density dependences of the swelling activity parameter S, or dilational modulus, which …
Number of citations: 14 pubs.acs.org
C Robeyns, L Picard, F Ganachaud - Progress in organic coatings, 2018 - Elsevier
This article deals with the preparation and modification of resins, as found in patents and articles and exhaustively reported here, and their characterization and functionalization, …
Number of citations: 57 www.sciencedirect.com
JR Sargent - 2000 - search.proquest.com
computer printer. Page 1 GGGGGLGGGGGGGG GGG aaLLL This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
A Karim, B Achiou, A Bouazizi, A Aaddane… - Journal of environmental …, 2018 - Elsevier
A novel reduced graphene oxide composite membrane was successfully prepared on ceramic pozzolan support by chemical grafting and spin-coating method. The graphite was firstly …
Number of citations: 41 www.sciencedirect.com

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